2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
Overview
Description
This compound is a nonpeptide angiotensin II receptor antagonist. It has a molecular formula of C26H30N6O and a molecular weight of 442.6 g/mol. It’s also related to Olmesartan Medoxomil .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole moiety, which is an important scaffold in heterocyclic compounds . The compound has demonstrated significant binding modes with docking scores ranging from –9.2 to –10.3 kcal/mol .Physical And Chemical Properties Analysis
The compound has a molecular formula of C26H30N6O and a molecular weight of 442.6 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Pyrimidine tetrazole derivatives, including compounds related to 2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol, have been synthesized using oxidative cyclization of chalcones. These compounds are of interest due to their wide usage and integral role in genetic content (Bhoge, Magare, & Mohite, 2021).
- Chemical Reactions : Studies have investigated the reaction of similar compounds with heterocyclic CH acids, which is accompanied by a formal cleavage of the substrate (Erkin & Ramsh, 2014).
Biological Activities
- Antimicrobial Activity : Derivatives of pyrimidine tetrazoles have shown significant antimicrobial activity, specifically against E. coli and certain fungi (Bhoge, Magare, & Mohite, 2021).
- Antibacterial and Anti-fungal Properties : Other similar compounds have been synthesized and characterized for their antibacterial and anti-fungal properties, demonstrating the potential application of these compounds in antimicrobial therapies (Hoti et al., 2021).
Chemical Synthesis and Applications
- Novel Synthetic Methods : Research has developed new, efficient, and high-yield synthetic methods for derivatives of pyrimidine, indicating the growing interest in these compounds for various scientific applications (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
- Chemical Synthesis Insights : There is ongoing research into the efficient synthesis of various pyrimidine-based compounds, demonstrating the chemical diversity and potential application of these compounds in different fields (Ajani et al., 2019).
Future Directions
properties
IUPAC Name |
2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEZYWUWLICNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159493 | |
Record name | Cgp 48369 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol | |
CAS RN |
135689-23-5 | |
Record name | Cgp 48369 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 48369 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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